Comprehensive Technical Guide: Chemical Properties, Safety Profile, and Synthetic Applications of 2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine
Comprehensive Technical Guide: Chemical Properties, Safety Profile, and Synthetic Applications of 2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine
Executive Summary & Chemical Identity
In the landscape of active pharmaceutical ingredient (API) synthesis, substituted pyridine derivatives serve as critical pharmacophores and structural scaffolds. 2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine (CAS: 117992-97-9) is a highly functionalized intermediate[1]. It is structurally analogous to the key intermediates used in the synthesis of proton pump inhibitors (PPIs) like Rabeprazole, lacking only the 3-methyl group[2].
The presence of the electron-donating 4-(3-methoxypropoxy) side chain significantly increases the electron density of the pyridine ring, modulating its basicity and lipophilicity. Meanwhile, the 2-hydroxymethyl group serves as a highly reactive handle for downstream functionalization, most notably halogenation to form alkylating agents for benzimidazole coupling[3].
Physicochemical Properties & Structural Bioinformatics
Understanding the physicochemical properties of this compound is essential for designing robust extraction, purification, and reaction protocols. The basicity of the pyridine nitrogen dictates its behavior in aqueous workups and its ability to form stable hydrochloride salts.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Experimental Relevance |
| Molecular Formula | C10H15NO3 | Defines stoichiometric equivalents for scale-up calculations[4]. |
| Molecular Weight | 197.23 g/mol | Essential for mass balance and yield determination. |
| CAS Number | 117992-97-9 | Unique identifier for procurement and regulatory documentation[1]. |
| Predicted pKa | ~ 5.5 - 6.5 | Dictates salt formation; requires pH adjustment during aqueous extraction to isolate the free base. |
| Monoisotopic Mass | 197.1052 g/mol | Crucial for exact mass confirmation via High-Resolution LC-MS. |
| H-Bond Donors/Acceptors | 1 / 4 | Influences solubility profile; highly soluble in polar organic solvents (e.g., EtOAc, DCM, MeOH). |
Material Safety Data Sheet (MSDS) & Risk Management
As a highly active heterocyclic compound, 2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine requires stringent handling protocols. The pyridine moiety can act as a skin and respiratory irritant.
Table 2: MSDS Hazard Summary & Mitigation
| Category | Specification | Mitigation Strategy & Causality |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Handle in a certified fume hood to prevent inhalation of aerosolized particulates. |
| Hazard Statements | H315, H319, H335 | Use nitrile gloves and splash-proof safety goggles. |
| Storage Conditions | 2-8 °C, inert atmosphere (Argon/N2) | Protect from light and oxygen to prevent N-oxidation and degradation of the hydroxymethyl group. |
| Incompatibilities | Strong oxidizers, strong acids | Avoid contact to prevent uncontrolled exothermic reactions or premature salt formation. |
Synthetic Utility & Experimental Protocols
The primary synthetic utility of 2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine lies in its conversion to a reactive electrophile—typically a chloromethyl derivative. This is achieved via reaction with thionyl chloride (SOCl₂).
Protocol: Chlorination of the 2-Hydroxymethyl Group
The following self-validating protocol is adapted from optimized industrial methodologies for analogous pyridine derivatives[3],[2].
Scientific Causality: Traditionally, chlorination is performed in halogenated solvents (e.g., dichloromethane), requiring complex aqueous workups and basic quenching[3]. By switching the solvent to ethyl acetate (EtOAc) , the reaction becomes a self-purifying system. The starting free base is highly soluble in EtOAc, but the resulting hydrochloride salt of the chlorinated product is insoluble. This drives the reaction forward via Le Chatelier's principle and allows for direct isolation via filtration.
Step-by-Step Methodology:
-
Preparation: Charge a dry, argon-flushed reaction vessel with 1.0 equivalent of 2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine.
-
Solvation: Dissolve the starting material in 5-10 volumes of anhydrous ethyl acetate. Stir until a homogenous solution is achieved.
-
Thermal Control: Cool the reaction mixture to 0-5 °C using an ice-water bath. Causality: Thionyl chloride reacts exothermically with alcohols. Low temperatures prevent localized heating, which could degrade the sensitive pyridine ring or cause ether cleavage[2].
-
Reagent Addition: Add 1.1 equivalents of Thionyl Chloride (SOCl₂) dropwise over 1 hour. Monitor the internal temperature to ensure it does not exceed 5 °C.
-
Activation: Remove the ice bath and allow the reaction to warm to 20-30 °C . Stir for 2 hours. Causality: Mild thermal activation is required to decompose the intermediate chlorosulfite into the final alkyl chloride and SO₂ gas[3].
-
Isolation: As the reaction progresses, a large amount of solid precipitate (the hydrochloride salt of the product) will form. Filter the suspension directly.
-
Washing & Drying: Wash the filter cake with cold ethyl acetate to remove residual SOCl₂ and unreacted starting material. Dry under vacuum at 40 °C to yield the pure 2-chloromethyl-4-(3-methoxypropoxy)pyridine hydrochloride.
Caption: Chlorination pathway of the pyridine intermediate to its hydrochloride salt.
Analytical Validation
To ensure the structural integrity and purity of the synthesized or procured 2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine, a rigorous analytical workflow must be employed.
-
HPLC Analysis: Utilize a C18 reverse-phase column with a gradient of Water (0.1% TFA) and Acetonitrile. The electron-rich pyridine ring provides strong UV absorbance at 254 nm. Purity must exceed 99.0% before downstream coupling.
-
NMR Spectroscopy:
-
¹H NMR (CDCl₃): Look for the characteristic singlet of the hydroxymethyl protons (~4.7 ppm) and the distinct splitting pattern of the 3-methoxypropoxy side chain.
-
¹³C NMR: Confirms the carbon skeleton, particularly the downfield shift of the pyridine carbons attached to heteroatoms.
-
-
LC-MS: Electrospray ionization (ESI+) should yield a distinct [M+H]⁺ peak at m/z 198.2.
Caption: Analytical validation workflow ensuring >99% purity and structural integrity.
References
- Google Patents. "CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof". Google Patents.
